2-Amino-4-phenylbutanoic acid hydrochloride

Solubility Formulation Peptide Synthesis

2-Amino-4-phenylbutanoic acid hydrochloride (CAS 21176-60-3), also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic chiral L-α-amino acid derivative. It serves as a critical precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, delapril, quinapril, and ramipril.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 21176-60-3
Cat. No. B3333864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylbutanoic acid hydrochloride
CAS21176-60-3
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
InChIKeyCHBMONIBOQCTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 21176-60-3): An Essential Chiral Building Block for ACE Inhibitor Synthesis and Peptidomimetic Research


2-Amino-4-phenylbutanoic acid hydrochloride (CAS 21176-60-3), also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic chiral L-α-amino acid derivative. It serves as a critical precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, delapril, quinapril, and ramipril [1]. This hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in peptide synthesis and as a building block for peptidomimetics and enzyme inhibitors .

Why Generic Substitution of 2-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 21176-60-3) with Racemic or Free Base Forms Compromises Chiral Purity and Solubility in Downstream Applications


Direct substitution of 2-Amino-4-phenylbutanoic acid hydrochloride with its racemic mixture (DL-Homophenylalanine) or the free base form introduces critical differences in stereochemical purity, solubility, and physical properties that directly impact synthetic efficiency and product quality. The hydrochloride salt provides significantly enhanced aqueous solubility over the free base [1], while the L-enantiomer offers defined optical rotation that is essential for stereoselective synthesis of chiral pharmaceuticals, in contrast to the optically inactive racemate .

Quantitative Differentiation of 2-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 21176-60-3) from Analogous Compounds


Superior Aqueous Solubility of Hydrochloride Salt Compared to Free Base

2-Amino-4-phenylbutanoic acid hydrochloride exhibits significantly higher aqueous solubility than the free base form. The hydrochloride salt achieves a solubility of 22.7 mg/mL (0.105 mol/L) , whereas L-Homophenylalanine free base has a reported solubility of only 0.5 mg/mL at 20°C [1]. This approximately 45-fold difference in solubility directly impacts handling and reaction efficiency in aqueous media.

Solubility Formulation Peptide Synthesis

Defined Optical Rotation for Chiral Integrity vs. Racemic Mixture

The L-enantiomer hydrochloride salt exhibits a specific optical rotation of [α]20/D +38° (c = 1 in 3 M HCl) . In contrast, DL-Homophenylalanine (racemic mixture) is optically inactive with no net rotation [1]. This defined optical rotation ensures chiral purity essential for synthesizing enantiomerically pure pharmaceuticals such as ACE inhibitors.

Chiral Purity Stereochemistry Enantiomeric Excess

Higher Inhibitory Potential of Homophenylalanine Scaffold over Phenylalanine in Aminopeptidase N Inhibition

Phosphonic acid analogues derived from the homophenylalanine scaffold demonstrate higher inhibitory potential against human aminopeptidase N (hAPN/CD13) compared to phenylalanine-based analogues. Inhibition constants (Ki) for homophenylalanine derivatives fall within the submicromolar range for hAPN and micromolar range for porcine APN, whereas phenylalanine derivatives exhibit weaker inhibition [1]. P1 homophenylalanine analogues are identified as the most active APN inhibitors among phosphonic and phosphinic derivatives reported in the literature [1].

Enzyme Inhibition Aminopeptidase Medicinal Chemistry

Lower Melting Point of Hydrochloride Salt Compared to Racemic Free Base

2-Amino-4-phenylbutanoic acid hydrochloride exhibits a melting point of 262-265°C (decomposition) , which is significantly lower than that of DL-Homophenylalanine free base, reported at 282-294°C . This difference in thermal behavior reflects distinct crystal packing and intermolecular interactions, which can influence solid-state stability and processing conditions.

Thermal Properties Solid-State Characterization Melting Point

High Assay Purity Specification Ensuring Reproducible Research Outcomes

Commercially available 2-Amino-4-phenylbutanoic acid hydrochloride is supplied with a minimum assay purity of 97% , as verified by HPLC and titration methods. While DL-Homophenylalanine is also available at similar purity levels (≥97%) , the combination of high purity with defined stereochemistry in the L-form hydrochloride provides a dual assurance of both chemical and chiral purity essential for reproducible research outcomes.

Quality Control Purity Reproducibility

Optimal Application Scenarios for 2-Amino-4-phenylbutanoic Acid Hydrochloride (CAS 21176-60-3)


Synthesis of Enantiomerically Pure ACE Inhibitors (e.g., Enalapril, Ramipril)

Utilize the defined optical rotation ([α]20/D +38°) and high chiral purity of 2-Amino-4-phenylbutanoic acid hydrochloride as a key chiral building block for the industrial-scale synthesis of angiotensin-converting enzyme (ACE) inhibitors. Its L-configuration is essential for producing the therapeutically active enantiomers of drugs such as enalapril, quinapril, and ramipril [1]. The hydrochloride salt form improves handling and solubility during peptide coupling reactions.

Design of Aminopeptidase N (APN/CD13) Inhibitors for Oncology Research

Leverage the homophenylalanine scaffold's demonstrated superior inhibitory potential against human aminopeptidase N (submicromolar Ki range) compared to phenylalanine-based analogs [2]. This compound serves as an optimal starting material for synthesizing phosphonic or phosphinic acid derivatives as potent APN inhibitors, a validated target in cancer therapeutics and inflammatory diseases.

Solution-Phase Peptide Synthesis Requiring High Aqueous Solubility

Select 2-Amino-4-phenylbutanoic acid hydrochloride for peptide synthesis protocols conducted in aqueous or mixed aqueous-organic solvent systems. Its high solubility (22.7 mg/mL) relative to the free base (0.5 mg/mL) reduces solvent volume, improves reaction kinetics, and simplifies work-up procedures, thereby enhancing overall synthetic efficiency.

Development of Peptidomimetics with Enhanced Metabolic Stability

Employ this compound as a non-proteinogenic amino acid building block for designing peptidomimetics that resist proteolytic degradation. The extended 2-phenylethyl side chain (compared to the benzyl side chain of phenylalanine) alters conformational flexibility and binding interactions, while the hydrochloride salt form ensures reliable incorporation during solid-phase or solution-phase synthesis .

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